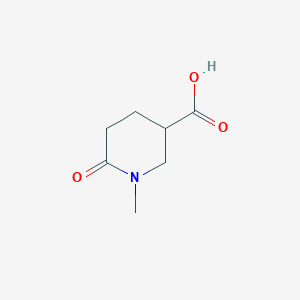

1-Methyl-6-oxopiperidine-3-carboxylic acid

描述

1-Methyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-6-oxopiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and carboxylic acid derivative, the compound can be formed through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

化学反应分析

Types of Reactions: 1-Methyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the carboxylic acid group to an acyl chloride, followed by nucleophilic attack.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of acyl derivatives or other substituted products.

科学研究应用

Synthetic Applications

1-Methyl-6-oxopiperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Table 1: Synthesis Pathways Involving this compound

| Synthesis Method | Reagents Used | Yield | Conditions |

|---|---|---|---|

| Hydrogenation | Platinum(IV) oxide, Acetic acid | 103% (crude) | Methanol, Room temperature, 16 hours |

| Alkylation | Iodomethane | Varies | Presence of metallic sodium |

The hydrogenation of this compound using platinum(IV) oxide under hydrogen atmosphere demonstrates its utility in producing derivatives with potential biological activity .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant pharmacological activities, including anti-cancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of multiple myeloma cells, with IC50 values ranging from 34 µM to 170 µM depending on the specific compound and treatment duration .

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects on RPMI 8226 human multiple myeloma cells, several derivatives demonstrated time-dependent effects on cell viability:

| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| Compound A | 61 | 43 | 34 |

| Compound B | 169 | 85 | 15 |

These findings suggest that modifications to the piperidine structure can enhance biological activity, making these compounds promising candidates for further development in cancer therapy .

Cooling Agents in Food Industry

Additionally, derivatives of this compound have been explored for their cooling properties in food applications. Research has indicated that these compounds can be used as flavoring agents due to their ability to impart a cooling sensation when consumed .

作用机制

The mechanism by which 1-Methyl-6-oxopiperidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.

相似化合物的比较

- 1-Methyl-6-oxopiperidine-2-carboxylic acid

- 1-Methyl-6-oxo-3-piperidinecarboxylic acid

Comparison: 1-Methyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity. For instance, the position of the carboxylic acid group can influence the compound’s ability to interact with enzymes or receptors, leading to distinct pharmacological profiles.

生物活性

1-Methyl-6-oxopiperidine-3-carboxylic acid (C₇H₁₁NO₃) is a heterocyclic compound characterized by its piperidine ring structure, which includes a carbonyl group at the 6-position and a carboxylic acid group at the 3-position. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

- Structure : Contains a piperidine ring with a ketone and a carboxylic acid functional group.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antibacterial Activity :

- The compound has shown considerable efficacy against various bacterial strains, particularly Gram-positive bacteria. Minimum inhibitory concentrations (MICs) for several derivatives suggest strong antibacterial properties, with some variants demonstrating MICs as low as 0.125 µg/mL against Mycobacterium tuberculosis .

- Antimycobacterial Activity :

- Inhibition of Acetyl-CoA Carboxylase (ACC) :

- Toxicity Profile :

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound facilitate binding through hydrogen bonding and hydrophobic interactions, enhancing its affinity for these targets .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Methylpiperidine | C₇H₁₅N | Saturated nitrogen-containing ring | Neuroactive effects |

| 4-Hydroxyproline | C₅H₉NO₃ | Contains hydroxyl group | Role in collagen synthesis |

| 2-Pyrrolidinone | C₅H₉NO | Five-membered ring with carbonyl | Antimicrobial properties |

| 2-Aminoadipic acid | C₆H₁₁NO₄ | Dicarboxylic acid | Involved in lysine biosynthesis |

The distinct combination of functional groups in this compound sets it apart from these compounds, potentially leading to unique therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Evaluation :

- Molecular Docking Studies :

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-6-oxopiperidine-3-carboxylic acid, and how can intermediates be characterized?

- Synthesis : A common route involves reductive methylation of 4-aryl-6-oxopiperidine-3-carboxylic acid ethyl ester derivatives using formaldehyde and hydrogen over Pd/C in ethanol, followed by cyclization with acidic catalysts (e.g., BF₃·Et₂O) .

- Characterization : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity (>95%). Structural validation via ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and HRMS (C₈H₁₃NO₃, [M+H]+ calc. 172.0964) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with 60% relative humidity. Monitor degradation via LC-MS every 30 days for 6 months. Use inert atmospheres (argon) to minimize oxidation of the ketone group .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Approach : Test anti-proliferative activity using prostate cancer cell lines (e.g., PC-3 or LNCaP) with MTT assays. Include mTOR/p70S6K inhibition profiling via Western blot, as structurally related piperidine derivatives show autophagy induction .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., cis/trans isomerism) be resolved?

- Experimental Design :

Separate isomers using chiral HPLC (Chiralpak IA column, hexane/EtOH 85:15).

Optimize reaction conditions (e.g., EtONa in refluxing toluene) to favor trans-isomer formation via thermodynamic control .

Validate configurations using NOESY NMR (e.g., spatial proximity of methyl and carboxylic acid groups) .

Q. What strategies mitigate discrepancies in biological activity data across studies?

- Analysis Framework :

- Compare assay conditions (e.g., cell line specificity, serum concentration).

- Standardize dose-response curves (IC₅₀ calculations) and control for metabolite interference (e.g., ester hydrolysis in cell media) .

- Cross-validate findings with siRNA knockdown of target pathways (e.g., autophagy-related genes) .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Methodology :

Perform molecular docking (AutoDock Vina) against mTOR or p70S6K using crystal structures (PDB: 4JT6).

Calculate binding free energy (MM-PBSA) to prioritize substituent modifications (e.g., fluorophenyl groups for hydrophobic interactions) .

Validate predictions with SPR (surface plasmon resonance) to measure KD values .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Protocol :

- Use Sprague-Dawley rats for IV/PO dosing (5–50 mg/kg). Collect plasma at 0.5, 1, 2, 4, 8, 24 h for LC-MS/MS analysis (calculate AUC, t₁/₂).

- Assess hepatotoxicity via ALT/AST levels and histopathology. Include metabolite identification (e.g., β-oxidation of the piperidine ring) .

Q. Methodological Guidance for Literature Review

属性

IUPAC Name |

1-methyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLCUICPLLRLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649467 | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22540-51-8 | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22540-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。